

In vivo comparison of VT107 and other Hippo pathway inhibitors

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An In Vivo Comparative Guide to Hippo Pathway Inhibitors: VT107 and Other Key Molecules

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis, making it a prime target for therapeutic intervention in various cancers and other diseases.[1][2] Dysregulation of this pathway often leads to the nuclear translocation and activation of the transcriptional co-activators YAP and TAZ, which then associate with TEAD transcription factors to drive the expression of genes involved in cell proliferation and survival. [2][3][4] This guide provides an in vivo comparison of **VT107** with other notable Hippo pathway inhibitors, presenting experimental data, protocols, and pathway visualizations to aid researchers and drug development professionals.

Overview of Compared Inhibitors

This guide focuses on a selection of well-characterized Hippo pathway inhibitors with available in vivo data:

- VT107: A potent, orally active, pan-TEAD auto-palmitoylation inhibitor. It prevents the association of YAP/TAZ with all four TEAD proteins (TEAD1-4).
- XMU-MP-1: A selective inhibitor of the upstream kinases MST1 and MST2, which are core components of the Hippo pathway.
- Verteporfin: A photosensitizer that has been identified as an inhibitor of the YAP-TEAD interaction. It is thought to sequester YAP in the cytoplasm.



In Vivo Performance Comparison

The following tables summarize the in vivo experimental data for **VT107**, XMU-MP-1, and Verteporfin, highlighting their efficacy in different disease models.

Table 1: In Vivo Efficacy of TEAD Inhibitors (VT107)

Inhibitor	Animal Model	Cancer/Dise ase Type	Dosage & Administratio n	Key In Vivo Outcomes	Reference
VT107	Mouse	Pharmacokin etic Analysis	10 mg/kg; p.o.	Analogous to VT104, which has shown efficacy in mesotheliom a CDX models.	
VT104 (analog)	Mouse CDX Model (NCI- H226)	NF2-deficient Mesotheliom a	Not specified	Inhibited tumor growth and led to shrinkage of established tumors.	
VT103 (analog)	Mouse CDX Model (NCI- H2373-Tu- P2)	NF2-deficient Mesotheliom a	Not specified	Inhibited tumor growth and led to shrinkage of established tumors.	

Table 2: In Vivo Efficacy of MST1/2 Inhibitors (XMU-MP-1)



Inhibitor	Animal Model	Disease Model	Dosage & Administratio n	Key In Vivo Outcomes	Reference
XMU-MP-1	C57BI/6 Mice	Pressure Overload- induced Hypertrophy (TAC)	1 mg/kg; every other day for 10 days	Improved cardiac contractility, reduced cardiomyocyt e size, decreased fibrosis and apoptosis.	
XMU-MP-1	Rat	Sporadic Alzheimer's Disease (ICV- STZ)	0.5 mg/kg; every 48h for 2 weeks	Improved cognitive deficits, reduced tau phosphorylati on and amyloid-beta deposition.	
XMU-MP-1	Mouse	Osteoarthritis (DMM surgery)	Intraperitonea I injection	Alleviated cartilage degeneration.	
XMU-MP-1	Mouse	Diabetes Mellitus (STZ- induced)	Not specified	Improved sperm motility.	

Table 3: In Vivo Efficacy of YAP/TEAD Interaction Inhibitors (Verteporfin)

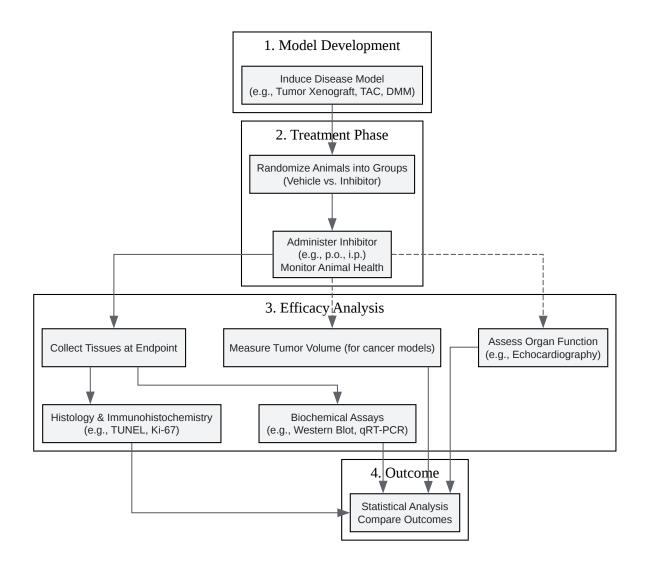


Inhibitor	Animal Model	Disease Model	Dosage & Administratio n	Key In Vivo Outcomes	Reference
Verteporfin	Mouse	Hepatomegal y (YAP overexpressi on or NF2 inactivation)	Not specified	Reduced liver overgrowth.	

Signaling Pathways and Experimental Workflow

To visualize the mechanisms of action and the experimental process, the following diagrams are provided.





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